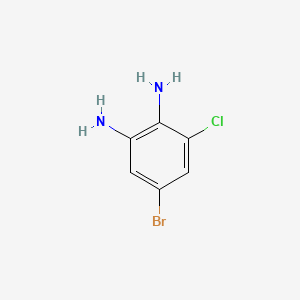

5-Bromo-3-chlorobenzene-1,2-diamine

Description

Significance of Aryl Diamines as Fundamental Molecular Scaffolds

Aryl diamines serve as crucial molecular scaffolds in the synthesis of a wide array of organic molecules. Their ability to undergo various chemical transformations allows for the construction of complex molecular architectures. These scaffolds are particularly important in the development of pharmaceuticals, agrochemicals, and materials with novel properties. The presence of two amino groups on an aromatic ring provides multiple reaction sites, enabling the formation of diverse heterocyclic systems and polymers. The versatility of aryl diamines makes them indispensable tools for chemists seeking to create new and functional molecules. acs.orgmdpi.com

Overview of Halogenated Benzenediamine Derivatives in Chemical Synthesis

The introduction of halogen atoms onto the benzenediamine scaffold further enhances its utility in chemical synthesis. Halogenated benzenediamine derivatives are key precursors in the synthesis of numerous heterocyclic compounds and are widely used in cross-coupling reactions. mdpi.comnih.gov The type and position of the halogen substituents can significantly influence the reactivity and properties of the resulting molecules. This allows for fine-tuning of the electronic and steric properties of the target compounds, which is crucial in fields such as medicinal chemistry and materials science. nih.gov

The Compound in Focus: 5-Bromo-3-chlorobenzene-1,2-diamine

Chemical and Physical Properties

This compound is a halogenated aryl diamine with the chemical formula C₆H₆BrClN₂. nih.gov It exists as a solid at room temperature with a melting point range of 57-60 °C. sigmaaldrich.com The compound's molecular weight is approximately 221.48 g/mol . nih.govsigmaaldrich.com Its structure features a benzene (B151609) ring substituted with two adjacent amino groups, a bromine atom, and a chlorine atom.

Interactive Data Table: Properties of this compound

| Property | Value |

| IUPAC Name | This compound nih.gov |

| CAS Number | 16429-44-0 nih.govsigmaaldrich.com |

| Molecular Formula | C₆H₆BrClN₂ nih.gov |

| Molecular Weight | 221.48 g/mol nih.govsigmaaldrich.com |

| Melting Point | 57-60 °C sigmaaldrich.com |

| Physical Form | Solid sigmaaldrich.com |

Synthesis and Reactivity

The synthesis of this compound can be achieved through various synthetic routes, often involving multi-step processes starting from simpler aromatic precursors. The reactivity of this compound is largely dictated by the presence of the two amino groups and the two different halogen substituents. The amino groups are nucleophilic and can participate in a variety of condensation and substitution reactions. The bromine and chlorine atoms provide sites for cross-coupling reactions, allowing for the introduction of new functional groups.

Applications in Organic Synthesis

This compound is a valuable intermediate in organic synthesis. It serves as a precursor for the synthesis of a wide range of heterocyclic compounds, such as benzimidazoles and phenazines. nih.govkoreascience.kr These heterocyclic systems are found in many biologically active molecules and functional materials. The presence of both bromine and chlorine atoms allows for selective functionalization through differential reactivity in cross-coupling reactions, providing a powerful tool for the construction of complex molecular architectures.

Role in Medicinal Chemistry

In medicinal chemistry, this compound serves as a key building block for the synthesis of potential therapeutic agents. The halogenated benzimidazole (B57391) scaffold, which can be readily synthesized from this diamine, is a common motif in many pharmaceuticals. mdpi.comnih.gov The bromine and chlorine atoms can be used to modulate the pharmacokinetic and pharmacodynamic properties of the final drug candidates.

Utility in Materials Science

The unique electronic and structural properties of this compound make it a useful monomer in the synthesis of advanced materials. It can be polymerized to form materials with interesting optical and electronic properties. The presence of heavy atoms like bromine can also impart specific properties, such as flame retardancy or high refractive index, to the resulting polymers.

Structure

3D Structure

Propriétés

IUPAC Name |

5-bromo-3-chlorobenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrClN2/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLJIODKDXFJLRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)N)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20325949 | |

| Record name | 5-bromo-3-chlorobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20325949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16429-44-0 | |

| Record name | 16429-44-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522091 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-bromo-3-chlorobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20325949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 16429-44-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Applications of 5 Bromo 3 Chlorobenzene 1,2 Diamine in Advanced Organic Synthesis

Role as a Key Intermediate in Complex Organic Molecule Construction

5-Bromo-3-chlorobenzene-1,2-diamine serves as a crucial intermediate in the synthesis of complex organic molecules. Its structural features, including the two amino groups and the bromo and chloro substituents, allow for a wide range of chemical modifications. This makes it a valuable starting material for creating more intricate molecular frameworks. The reactivity of the amino groups allows for the formation of heterocyclic rings, while the halogen atoms provide sites for cross-coupling reactions, enabling the introduction of various functional groups. This versatility is particularly important in the construction of polyazaheterocycles and other complex structures that are of interest in medicinal chemistry and materials science. nih.govmyskinrecipes.com

The strategic placement of the bromine and chlorine atoms on the benzene (B151609) ring offers opportunities for selective functionalization. The differential reactivity of the C-Br and C-Cl bonds under various catalytic conditions allows for a stepwise introduction of substituents, further enhancing the molecular diversity that can be achieved from this single precursor. This controlled elaboration is a key aspect of modern organic synthesis, where the efficient and predictable assembly of complex targets is paramount.

Construction of Heterocyclic Systems

The 1,2-diamine functionality is a classic precursor for the synthesis of a wide array of nitrogen-containing heterocycles. The presence of both bromo and chloro substituents on the benzene ring of this compound offers further opportunities for diversification of the resulting heterocyclic systems.

Quinoxaline (B1680401) Derivatives Synthesis

Quinoxalines are an important class of nitrogen-containing heterocyclic compounds with a wide range of biological activities. The most common and effective method for synthesizing quinoxalines is the condensation reaction between an o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound. nih.govsapub.org In the case of this compound, this reaction would lead to the formation of 6-bromo-8-chloroquinoxaline derivatives.

The general reaction involves the condensation of the diamine with a dicarbonyl compound, such as glyoxal (B1671930) or benzil, often under acidic conditions or with the use of a suitable catalyst. sapub.orgresearchgate.netorganic-chemistry.org The resulting quinoxaline ring system can then be further functionalized, taking advantage of the bromo and chloro substituents for subsequent cross-coupling reactions or nucleophilic substitutions. This approach allows for the generation of a library of substituted quinoxalines with potential applications in drug discovery and materials science. mdpi.com

Table 1: Examples of Reagents for Quinoxaline Synthesis

| Reagent | Product Type | Reference |

|---|---|---|

| Glyoxal | Unsubstituted at positions 2 and 3 | sapub.org |

| Benzil | 2,3-Diphenylquinoxaline | nih.gov |

| Phenacyl halides | 2-Arylquinoxalines | nih.gov |

Benzimidazole (B57391) Formation and Derivatization

Benzimidazoles are another class of heterocyclic compounds with significant therapeutic importance. nih.govnih.gov The synthesis of benzimidazoles typically involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, or with an aldehyde followed by an oxidative cyclization. mdpi.comacs.orgijariie.com

Utilizing this compound in these reactions would yield 6-bromo-4-chlorobenzimidazole derivatives. The reaction with aldehydes is particularly versatile, as it allows for the introduction of a wide variety of substituents at the 2-position of the benzimidazole core. mdpi.comacs.org Numerous catalytic systems have been developed to promote this transformation under mild conditions. nih.govmdpi.com The resulting bromo- and chloro-substituted benzimidazoles are valuable intermediates for further chemical elaboration. researchgate.net

Table 2: Common Methods for Benzimidazole Synthesis

| Reagent | Conditions | Product | References |

|---|---|---|---|

| Carboxylic Acids | Acidic, high temperature | 2-Substituted Benzimidazole | nih.govijariie.com |

| Aldehydes | Oxidative conditions | 2-Substituted Benzimidazole | mdpi.comacs.org |

Triazole Ring System Generation

While direct synthesis of triazoles from this compound is less common, this diamine can be a precursor to compounds that undergo cyclization to form triazole-fused systems. For instance, diazotization of one of the amino groups, followed by reaction with a suitable coupling partner and subsequent intramolecular cyclization, could potentially lead to the formation of benzotriazole (B28993) derivatives.

More specifically, related bromo-substituted triazines have been synthesized and utilized in cross-coupling reactions. researchgate.net The chemistry of o-phenylenediamines allows for their conversion into various heterocyclic systems that can be further modified to generate triazole rings. The presence of the halogen atoms on the starting material provides handles for further synthetic transformations.

Fused Heterocycle Synthesis via 1,2-Diamines

The vicinal diamine functionality of this compound is a gateway to a diverse range of fused heterocyclic systems beyond quinoxalines and benzimidazoles. nih.gov Depending on the nature of the reaction partner, various polycyclic structures can be accessed. For example, reaction with β-dicarbonyl compounds can lead to the formation of diazepine (B8756704) derivatives.

The ability to construct complex, multi-ring systems is crucial in modern drug discovery, where molecules with well-defined three-dimensional shapes are often sought. The bromo and chloro substituents on the aromatic ring of the starting diamine can influence the electronic properties and biological activity of the final fused heterocyclic products, as well as provide sites for late-stage functionalization.

Precursor in N-Substituted Phenylenediamine Derivatives and Related Scaffolds

Beyond the formation of heterocyclic rings, the amino groups of this compound can be selectively functionalized to produce N-substituted phenylenediamine derivatives. These compounds are important intermediates in their own right, finding use in the synthesis of dyes, polymers, and pharmaceutically active compounds. google.com

The differential reactivity of the two amino groups can be exploited to achieve mono- or di-substitution. For instance, acylation or alkylation reactions can be controlled to introduce a variety of substituents on one or both nitrogen atoms. learncbse.in The resulting N-substituted diamines can then be used in subsequent reactions, such as cyclizations or cross-coupling reactions, to generate a wide range of complex molecules. This stepwise approach to building molecular complexity is a powerful strategy in organic synthesis. uark.edu

Advanced Spectroscopic Characterization Methodologies for 5 Bromo 3 Chlorobenzene 1,2 Diamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the hydrogen and carbon skeletons.

Proton (¹H) NMR Spectroscopy for Structural Elucidation

Proton NMR (¹H NMR) spectroscopy is paramount for identifying the number, connectivity, and chemical environment of hydrogen atoms within a molecule. For 5-Bromo-3-chlorobenzene-1,2-diamine, the aromatic region of the spectrum is particularly informative.

Research Findings: In a deuterated chloroform (B151607) (CDCl₃) solvent, the ¹H NMR spectrum of this compound displays two distinct signals for the aromatic protons. sci-hub.se

A doublet observed at approximately 7.03 ppm with a coupling constant (J) of 2.8 Hz.

A second doublet observed at around 6.80 ppm , also with a coupling constant of 2.8 Hz. sci-hub.se

These signals correspond to the two non-equivalent protons on the benzene (B151609) ring. The doublet splitting pattern arises from the coupling between these two adjacent protons. The downfield chemical shifts are characteristic of protons attached to an aromatic ring bearing both electron-donating (amino) and electron-withdrawing (halogen) substituents. The signals for the amine (-NH₂) protons are often broad and may appear over a wide range of chemical shifts depending on the solvent, concentration, and temperature, due to hydrogen bonding and chemical exchange. While specific data for the amine protons of the title compound is not detailed in the available literature, they are expected to appear as a broad singlet or two separate broad singlets, typically in the 3-5 ppm range in a non-exchanging solvent.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 7.03 | Doublet (d) | 2.8 | Aromatic H |

| 6.80 | Doublet (d) | 2.8 | Aromatic H |

| Not Reported | Broad | - | Amine (NH₂) Protons |

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, the spectra are typically acquired with proton decoupling, resulting in a series of singlet peaks, where each unique carbon atom gives a distinct signal.

Research Findings: For this compound, a total of six distinct signals are expected in the ¹³C NMR spectrum, as all carbon atoms in the benzene ring are chemically non-equivalent due to the substitution pattern. While specific, fully assigned experimental data for this compound is not available in the cited literature, the analysis would involve identifying:

Two carbons bonded to the amino groups (C-NH₂).

One carbon bonded to the chlorine atom (C-Cl).

One carbon bonded to the bromine atom (C-Br).

Two carbons bonded to hydrogen atoms (C-H).

The chemical shifts of these carbons are influenced by the electronegativity and resonance effects of the substituents. Carbons attached to the electronegative halogens and electron-donating amino groups would resonate at characteristic positions, allowing for a complete analysis of the carbon skeleton.

Two-Dimensional NMR (e.g., COSY, HMQC, HMBC) for Connectivity

Two-dimensional (2D) NMR experiments are crucial for establishing the complete molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, a COSY spectrum would show a cross-peak connecting the two aromatic proton signals (at 7.03 and 6.80 ppm), confirming their adjacent positions on the ring.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would definitively link the ¹H signals at 7.03 and 6.80 ppm to their respective ¹³C signals in the carbon spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) couplings between carbon and proton atoms. HMBC is particularly vital for assigning quaternary (non-protonated) carbons. For instance, the aromatic protons would show correlations to the carbons bearing the amino, chloro, and bromo substituents, allowing for their unambiguous assignment in the ¹³C NMR spectrum.

While no specific 2D NMR data for the title compound were found in the searched literature, these techniques represent the standard methodology for complete and unambiguous structural assignment of such substituted aromatic compounds.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including FTIR and Raman techniques, provides information on the functional groups and molecular vibrations within a compound.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. It is an excellent tool for identifying the presence of specific functional groups.

Research Findings: An IR spectrum recorded for the neat compound provides several characteristic absorption bands. semanticscholar.org The primary functional groups, the two amine (-NH₂) groups, are expected to show stretching vibrations typically in the 3300-3500 cm⁻¹ region. The observed spectrum shows a very broad absorption from 3246–2407 cm⁻¹ , which is lower than typical and may suggest strong intermolecular hydrogen bonding within the solid-state sample. semanticscholar.org Other key peaks include C=C stretching vibrations for the aromatic ring and bands corresponding to carbon-halogen bonds in the fingerprint region.

| Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3246–2407 | Medium, Broad | N-H Stretching (Amine) |

| 1624 | Medium | N-H Bending (Scissoring) / Aromatic C=C Stretching |

| 1595 | Medium | Aromatic C=C Stretching |

| 1458, 1420 | Medium | Aromatic C=C Stretching |

| 1309 | Medium | C-N Stretching |

| 1207 | Strong | C-N Stretching / C-H in-plane bending |

| ~1000-1100 | - | C-Cl Stretching (Expected) |

| ~600-700 | - | C-Br Stretching (Expected) |

Raman Spectroscopy for Molecular Vibrations and Crystal Structure

Raman spectroscopy is a complementary technique to FTIR. It involves inelastic scattering of monochromatic light and is particularly sensitive to non-polar, symmetric molecular vibrations.

Research Findings: Specific Raman spectroscopic data for this compound is not available in the cited scientific literature. However, the technique would be highly valuable for its characterization. A Raman spectrum would be expected to clearly show:

A strong signal for the symmetric "ring breathing" mode of the benzene ring.

Signals corresponding to the carbon-halogen bonds. The C-Cl stretching vibration is typically observed in the 1000-1100 cm⁻¹ region, while the C-Br stretch appears at a lower frequency, generally in the 600-700 cm⁻¹ range. These signals can sometimes be weak in FTIR but strong in Raman.

Vibrations associated with the C-N bonds and other skeletal modes.

Analysis of the low-frequency Raman spectrum can also provide information about the crystal lattice vibrations (phonons), offering insights into the solid-state packing and structure of the compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns upon ionization. For this compound, electron impact (EI) ionization is a common method employed.

The molecular formula of this compound is C₆H₆BrClN₂, yielding a monoisotopic mass of 219.9403 Da and an average molecular weight of 221.48 g/mol . spcmc.ac.in The mass spectrum is characterized by a complex isotopic pattern for the molecular ion peak [M]⁺ due to the presence of two bromine isotopes (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and two chlorine isotopes (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio). This results in a cluster of peaks for the molecular ion, with the most abundant being [M]⁺, [M+2]⁺, and [M+4]⁺.

The fragmentation of this compound under mass spectrometry is governed by the cleavage of the weakest bonds and the formation of stable fragments. scispace.com Key fragmentation pathways for aromatic amines and halogenated aromatic compounds include alpha-cleavage and the loss of halogen atoms or hydrogen halides. umons.ac.bewikipedia.org For this compound, the following fragmentation patterns are anticipated:

Loss of Halogens: The initial fragmentation often involves the cleavage of the carbon-halogen bonds. The loss of a bromine radical (•Br) or a chlorine radical (•Cl) from the molecular ion would result in significant fragment ions.

Loss of Hydrogen Halides: The elimination of hydrogen bromide (HBr) or hydrogen chloride (HCl) is another common pathway, particularly with the presence of adjacent amino groups.

Amine Group Fragmentation: Alpha-cleavage adjacent to the amino groups can occur, though it is less common in aromatic amines compared to aliphatic ones. The loss of small molecules like HCN or NH₃ from the ring structure after initial fragmentation is also possible.

The analysis of these fragmentation patterns allows for the confirmation of the compound's structure and the position of its substituents. While electron-ionization mass spectra can be very similar for ortho, meta, and para isomers of haloanilines, making unequivocal identification challenging without derivatization or tandem mass spectrometry, the fragmentation data provides crucial structural information. morawa.at

Table 1: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion | Predicted m/z (for ⁷⁹Br and ³⁵Cl) | Description |

| [C₆H₆BrClN₂]⁺ | 220 | Molecular Ion |

| [C₆H₆ClN₂]⁺ | 141 | Loss of •Br |

| [C₆H₆BrN₂]⁺ | 185 | Loss of •Cl |

| [C₆H₅BrClN]⁺ | 204 | Loss of •NH₂ |

| [C₆H₅ClN₂]⁺ | 140 | Loss of HBr |

| [C₆H₅BrN₂]⁺ | 184 | Loss of HCl |

Note: The m/z values are based on the most abundant isotopes for simplicity. The actual spectrum will show isotopic clusters.

Ultraviolet-Visible (UV-Vis) and Photoluminescence (PL) Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis and photoluminescence spectroscopy are powerful techniques for probing the electronic structure and optical properties of molecules. These methods provide insights into the π-electron system and the effects of substituents on electronic transitions.

UV-Vis Spectroscopy

The UV-Vis spectrum of this compound is expected to be dominated by π→π* transitions within the benzene ring. Compared to benzene, which exhibits primary absorption bands (E-bands) around 184 nm and 204 nm, and a secondary, fine-structured band (B-band) around 256 nm, the substituents on the diamine derivative significantly alter the spectrum. spcmc.ac.in

The two amino groups (–NH₂) act as strong auxochromes, causing both a bathochromic (red) shift to longer wavelengths and a hyperchromic effect (increased absorbance). cdnsciencepub.com This is due to the extension of the conjugated system by the lone pair of electrons on the nitrogen atoms. The halogen substituents (–Br and –Cl) also act as auxochromes, contributing to further bathochromic shifts, although their effect is generally less pronounced than that of the amino groups. researchgate.net The UV absorption spectrum of aniline (B41778), a related compound, shows a primary band shifted to around 230 nm and a secondary band to about 280 nm. spcmc.ac.in It is anticipated that this compound would exhibit absorption maxima at even longer wavelengths due to the combined effect of the two amino groups and two halogen atoms.

Table 2: Expected UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

| Transition | Expected λₘₐₓ Range (nm) | Description |

| Primary Band (E-band) | 235 - 250 | High-intensity π→π* transition |

| Secondary Band (B-band) | 285 - 310 | Lower-intensity π→π* transition, often losing fine structure |

Photoluminescence (PL) Spectroscopy

o-Phenylenediamine (B120857) and its derivatives are known to be fluorescent, and this property is often utilized in the development of fluorescent sensors. nih.govrsc.org The parent compound, o-phenylenediamine, exhibits fluorescence that can be modulated by oxidation or interaction with other molecules. nih.gov It is therefore plausible that this compound also possesses luminescent properties.

The emission spectrum would be characteristic of the molecule's excited state and would be expected at a longer wavelength than its absorption maximum (Stokes shift). However, the presence of the heavy atoms, bromine and chlorine, can influence the photoluminescence through the heavy-atom effect. This effect can enhance intersystem crossing from the singlet excited state to the triplet state, which may lead to a decrease in fluorescence intensity (quenching) and an increase in phosphorescence. The specific emission properties, including quantum yield and lifetime, would be dependent on the solvent and the local environment of the molecule.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide invaluable information about the molecular geometry and intermolecular interactions of this compound.

As of the latest review of publicly available data, a crystal structure for this compound has not been reported. However, if such a study were conducted, it would yield precise measurements of:

Bond Lengths and Angles: The exact lengths of the C–C, C–N, C–H, C–Cl, and C–Br bonds, as well as the bond angles within the benzene ring and the amino substituents. This data would reveal any distortions in the benzene ring caused by the bulky halogen and amino groups.

Molecular Conformation: The planarity of the molecule and the orientation of the amino groups relative to the aromatic ring.

Intermolecular Interactions: The solid-state packing of the molecules would be dictated by non-covalent interactions. Key interactions would likely include:

Hydrogen Bonding: The amine groups (–NH₂) can act as hydrogen bond donors, forming N–H···N or N–H···Cl/Br bonds with neighboring molecules.

Halogen Bonding: The bromine and chlorine atoms could participate in halogen bonding, acting as electrophilic regions that interact with nucleophilic sites on adjacent molecules.

π–π Stacking: The aromatic rings could stack on top of each other, contributing to the stability of the crystal lattice.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. An XPS analysis of this compound would provide a detailed understanding of its surface chemistry.

The XPS survey scan would confirm the presence of carbon, nitrogen, bromine, and chlorine, and their relative atomic concentrations. High-resolution scans of the core-level peaks for each element would offer insights into their chemical environments.

C 1s Spectrum: The high-resolution C 1s spectrum would be deconvoluted into several components corresponding to the different chemical environments of the carbon atoms in the molecule. This would include peaks for C–C/C–H bonds in the aromatic ring, as well as shifted peaks for carbons bonded to the more electronegative nitrogen (C–N), chlorine (C–Cl), and bromine (C–Br) atoms.

N 1s Spectrum: The N 1s spectrum is particularly informative for amine-containing compounds. It would show a primary peak corresponding to the neutral amine (–NH₂) groups. The binding energy of this peak can be influenced by hydrogen bonding.

Br 3d and Cl 2p Spectra: The spectra for the halogens would exhibit characteristic spin-orbit splitting. The Br 3d spectrum would show a doublet (3d₅/₂ and 3d₃/₂) and the Cl 2p spectrum would also show a doublet (2p₃/₂ and 2p₁/₂). The binding energies of these peaks are characteristic of covalently bonded bromine and chlorine on an aromatic ring.

XPS is a powerful method for tracking changes in the chemical structure, such as those occurring during oxidation or protonation of the amine groups. wikipedia.org

Table 3: Expected XPS Binding Energies for this compound

| Element | Core Level | Expected Binding Energy (eV) | Notes |

| Carbon | C 1s | ~284.5 - 287.0 | Multiple peaks for C-C/C-H, C-N, C-Br, C-Cl |

| Nitrogen | N 1s | ~399.0 - 401.0 | Sensitive to protonation and hydrogen bonding |

| Bromine | Br 3d₅/₂ | ~70 - 71 | Characteristic of covalent C-Br bond |

| Chlorine | Cl 2p₃/₂ | ~200 - 201 | Characteristic of covalent C-Cl bond |

Note: These are approximate binding energy ranges based on data for similar compounds and can vary depending on the instrument calibration and specific chemical environment.

Medicinal Chemistry Research Perspectives of 5 Bromo 3 Chlorobenzene 1,2 Diamine Derivatives

Utilization as a Privileged Scaffold for Drug Discovery

The term "privileged scaffold" in medicinal chemistry refers to a molecular framework that is capable of binding to multiple biological targets, thereby serving as a versatile starting point for drug discovery. ijpsjournal.com The 1,2-diaminobenzene core is a well-established precursor to several classes of heterocyclic compounds that are considered privileged structures, most notably benzimidazoles and quinoxalines. mdpi.commtieat.org

The compound 5-Bromo-3-chlorobenzene-1,2-diamine provides a unique entry into these privileged classes. The presence of two different halogen atoms—bromo at position 5 and chloro at position 3—on the benzene (B151609) ring offers several advantages:

Modulation of Physicochemical Properties: The halogens significantly influence the lipophilicity, electronic character, and metabolic stability of the resulting derivatives. This pre-functionalization allows for fine-tuning of pharmacokinetic and pharmacodynamic properties.

Vectorial Diversity: The distinct positions of the amino, bromo, and chloro groups provide specific vectors for substituent placement, allowing for the creation of a three-dimensional pharmacophore with precise orientation of functional groups.

Synthetic Handles: The bromine atom, in particular, can serve as a synthetic handle for further modifications, such as palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of chemical functionalities to build complex molecular libraries.

By serving as a foundational building block, this compound allows for the systematic exploration of chemical space around highly potent heterocyclic cores, facilitating the discovery of new drug candidates. nih.gov

Design and Synthesis of Biologically Active Analogs

The primary utility of this compound in synthetic medicinal chemistry is its role as a precursor for the construction of benzimidazole (B57391) and quinoxaline (B1680401) ring systems. These syntheses are typically straightforward condensation reactions.

Synthesis of Benzimidazole Derivatives: The reaction of this compound with various aldehydes or carboxylic acids under acidic or oxidative conditions yields 6-bromo-4-chloro-1H-benzimidazole derivatives. This reaction, known as the Phillips condensation, is a robust method for creating a diverse library of 2-substituted benzimidazoles. organic-chemistry.orgsemanticscholar.org

Synthesis of Quinoxaline Derivatives: Condensation of this compound with α-dicarbonyl compounds (like glyoxal (B1671930) or benzil derivatives) readily forms 7-bromo-5-chloroquinoxaline derivatives. This reaction is highly efficient and allows for the introduction of substituents at the 2- and 3-positions of the quinoxaline ring. sapub.orgnih.gov

The following table illustrates the design of potential biologically active analogs through these synthetic routes.

| Starting Material | Reactant | Resulting Scaffold | Potential R-groups for Analogs |

| This compound | Aromatic Aldehyde (R-CHO) | 2-Aryl-6-bromo-4-chloro-1H-benzimidazole | Phenyl, Pyridyl, Thienyl, Furyl |

| This compound | Carboxylic Acid (R-COOH) | 2-Alkyl/Aryl-6-bromo-4-chloro-1H-benzimidazole | Methyl, Ethyl, Phenyl, Benzyl |

| This compound | α-Diketone (R-CO-CO-R') | 2,3-Disubstituted-7-bromo-5-chloroquinoxaline | H, Methyl, Phenyl, Substituted Phenyl |

These synthetic strategies are highly adaptable and can be employed in combinatorial chemistry and high-throughput synthesis to generate large libraries of compounds for biological screening. tandfonline.com

Structure-Activity Relationship (SAR) Studies in Substituted Benzenediamine Libraries

Structure-activity relationship (SAR) studies are crucial for optimizing a lead compound into a drug candidate. For derivatives of this compound, SAR exploration focuses on understanding how modifications to the resulting heterocyclic structure affect biological activity. The fixed 6-bromo-4-chloro substitution pattern provides a constant core, allowing for systematic investigation of other substituents.

Key aspects of SAR studies for these libraries would include:

Substituents on the Heterocyclic Ring: For benzimidazoles, the nature of the substituent at the 2-position is critical. For quinoxalines, substituents at the 2- and 3-positions are key. The size, electronics (electron-donating vs. electron-withdrawing), and hydrogen bonding capacity of these groups directly impact target binding.

N-Substitution on Benzimidazole: Alkylation or arylation of the benzimidazole nitrogen can influence solubility, cell permeability, and metabolic stability.

The following table outlines a hypothetical SAR exploration for a series of 2-substituted-6-bromo-4-chloro-1H-benzimidazoles.

| R-group at C2-position | Predicted Effect on Lipophilicity | Potential Impact on Activity |

| -H | Low | Baseline activity |

| -CH3 | Moderate increase | May improve cell penetration |

| -Phenyl | Significant increase | Potential for π-stacking interactions |

| -CF3 | Significant increase | Can act as a metabolic blocker and H-bond acceptor |

| -COOH | Decrease (increase in polarity) | May improve solubility, potential for salt bridge |

These studies help in building a comprehensive understanding of the pharmacophore, guiding the rational design of more potent and selective analogs.

Interaction Studies with Biological Targets and Biomolecules

Protein Kinases: Many benzimidazole and quinoxaline derivatives function as ATP-competitive inhibitors of protein kinases. The heterocyclic core mimics the adenine region of ATP, forming hydrogen bonds with the kinase hinge region. The substituents provide selectivity for specific kinases.

DNA and Associated Enzymes: Certain planar quinoxaline derivatives can act as DNA intercalating agents, inhibiting DNA replication and transcription, which is a mechanism for anticancer activity. nih.gov Benzimidazoles can also bind in the minor groove of DNA or inhibit enzymes like topoisomerase.

Microbial Enzymes: Benzimidazole derivatives are known to inhibit key enzymes in bacteria, fungi, and parasites. For example, albendazole, a benzimidazole anthelmintic, works by inhibiting tubulin polymerization.

Therapeutic Potential of Novel Derivatives in Drug Development

The broad spectrum of biological activities associated with benzimidazole and quinoxaline scaffolds suggests that novel derivatives synthesized from this compound could have significant therapeutic potential across various disease areas. ijpsjournal.comnih.gov

Anticancer Agents: Due to their ability to inhibit kinases, interfere with DNA, and modulate other cell signaling pathways, these derivatives are promising candidates for oncology research. The specific halogenation pattern may offer advantages in terms of potency or selectivity against certain cancer cell lines. nih.gov

Antimicrobial Agents: There is a constant need for new antimicrobial drugs to combat resistance. Substituted benzimidazoles have a proven track record as antibacterial, antifungal, and antiparasitic agents. pharmacophorejournal.com Libraries derived from the title compound could yield new leads in this area.

Antiviral Agents: Certain benzimidazole derivatives have shown potent antiviral activity, including against viruses like human cytomegalovirus (HCMV) and hepatitis B virus (HBV). mdpi.com The unique electronic properties conferred by the bromo-chloro substitution could lead to novel antiviral mechanisms.

Anti-inflammatory Agents: Some benzimidazole derivatives have demonstrated anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenase (COX) or various signaling kinases involved in the inflammatory cascade.

The development of novel derivatives from this compound represents a rational approach to drug discovery, leveraging a versatile starting material to build libraries of compounds based on privileged scaffolds with high potential for therapeutic intervention.

Environmental and Toxicological Research Considerations for Substituted Phenylenediamines General Class

Occurrence and Fate in Environmental Matrices

Research has demonstrated the ubiquitous presence of substituted para-phenylenediamines (PPDs) and their transformation products in numerous environmental compartments. nih.govnih.gov These chemicals are frequently detected in urban runoff, roadside soils, atmospheric particulate matter, and various water bodies, including rivers and estuaries. nih.govnih.gov Their presence in these matrices is largely attributed to anthropogenic activities, with tire wear particles being a significant source of their release into the environment. nih.gov

Wastewater treatment plants (WWTPs) are critical points for the entry of these contaminants into aquatic ecosystems. Studies conducted in Hong Kong WWTPs revealed the presence of both PPDs and their quinone transformation products (PPD-Qs) in influent, effluent, and biosolids. nih.govnih.gov While WWTPs can achieve partial removal of these compounds, a considerable fraction may still be discharged into receiving waters. nih.govnih.gov For instance, the median removal efficiency for PPD-Qs was found to vary significantly, ranging from 53.0% to 91.0%, indicating that current treatment technologies may not be sufficient for their complete elimination. nih.govnih.gov Mass balance analyses have shown that a notable portion of these contaminants can be retained in sewage sludge, which, if not properly managed, can become a secondary source of environmental contamination. nih.govnih.gov

The environmental persistence of these compounds is a key factor in their widespread detection. Halogenated organic compounds, a category that includes 5-Bromo-3-chlorobenzene-1,2-diamine, are often characterized by their resistance to degradation, leading to their persistence and potential for bioaccumulation in the environment. nih.gov For example, halogenated anilines like 4-chloroaniline (B138754) (4-CA) and 3,4-dichloroaniline (B118046) (3,4-DCA) are known to be persistent in aquatic environments. mdpi.com The half-life for the volatilization of 4-CA in rivers is estimated to be 35.7 days, while its biodegradation can take from several days to months. mdpi.com 3,4-DCA shows even greater persistence with no significant evidence of hydrolysis, volatilization, or biodegradation. mdpi.com This persistence raises concerns about the long-term ecological impacts of such compounds.

Table 1: Occurrence of Substituted Phenylenediamines and Their Transformation Products in Environmental Matrices

| Environmental Matrix | Detected Compounds | Concentration Range | Reference |

| Wastewater Influent | PPDs and PPD-Qs | 2.7–90 ng/L (PPDs), 14–830 ng/L (PPD-Qs) | nih.govnih.gov |

| Wastewater Effluent | PPDs and PPD-Qs | 0.59–40 ng/L (PPDs), 2.8–140 ng/L (PPD-Qs) | nih.govnih.gov |

| Road Dust | Total PPDs | Median: 226 ng/g | researchgate.net |

| Parking Lot Dust | Total PPDs | Median: 232 ng/g | researchgate.net |

| Vehicle Dust | Total PPDs | Median: 156 ng/g | researchgate.net |

| House Dust | Total PPDs | Median: 14.0 ng/g | researchgate.net |

| Fine Particulate Matter (PM2.5) | PPD-Qs | 3.61–8480 pg/m³ | synquestlabs.com |

| This table presents data for the general class of substituted phenylenediamines as no specific data is available for this compound. |

Transformation Products and Degradation Pathways

Substituted phenylenediamines can undergo transformation in the environment, leading to the formation of various products that can be more toxic than the parent compounds. A significant transformation pathway for PPDs is oxidation, which results in the formation of quinone derivatives (PPD-Qs). nih.govnih.gov This process can occur through abiotic means, such as ozonation. researchgate.netsigmaaldrich.com For example, 6PPD-quinone, a major ozonation product of the widely used antioxidant N-(1,3-dimethylbutyl)-N′-phenyl-1,4-phenylenediamine (6PPD), has been identified in various dust samples. researchgate.netsigmaaldrich.com

The microbial degradation of PPDs has also been studied. Aerobic microbial degradation of several tire-related PPDs showed half-lives ranging from 0.2 to 3 days. bldpharm.com These studies have identified a large number of transformation products, indicating complex degradation pathways. bldpharm.com For some PPDs with aliphatic substituents, hydrolysis was found to be a major initial transformation step. bldpharm.com However, for fully aromatic PPDs, the transformation likely proceeds through a quinone diimine intermediate. bldpharm.com

The transformation of PPDs is of high toxicological concern. For instance, the transformation product 6PPD-Q has been found to be acutely toxic to several fish species, with a median lethal concentration (LC50) significantly lower than its parent compound, 6PPD. nih.govnih.gov Similarly, studies on the aquatic bacterium Vibrio fischeri have shown that several emerging PPD-Qs exhibit higher toxicity than the well-studied 6PPD-Q. mdpi.com These findings underscore the importance of understanding the formation and fate of transformation products.

Table 2: Transformation Products of Substituted Phenylenediamines

| Parent Compound | Transformation Product(s) | Formation Pathway | Reference |

| N-(1,3-dimethylbutyl)-N′-phenyl-1,4-phenylenediamine (6PPD) | 6PPD-quinone (6PPD-Q) | Ozonation, Environmental Transformation | nih.govresearchgate.netsigmaaldrich.com |

| para-Phenylenediamine (PPD) | Benzoquinone diimine, Benzoquinone, Bandrowski's Base | (Aut)oxidation | epa.govepa.gov |

| PPDs with aliphatic substituents | 4-HDPA (hydrolysis product) | Aerobic microbial degradation | bldpharm.com |

| Fully aromatic PPDs | Quinone diimine intermediates and subsequent products | Aerobic microbial transformation | bldpharm.com |

| This table presents data for the general class of substituted phenylenediamines as no specific data is available for this compound. |

Future Research Directions and Emerging Trends

Exploration of Asymmetric Synthesis Routes

The development of chiral molecules is a cornerstone of modern pharmaceutical and materials science. For 5-Bromo-3-chlorobenzene-1,2-diamine, future research is anticipated to focus on the development of asymmetric synthesis routes to generate chiral derivatives with specific stereochemistry. The presence of two adjacent amino groups provides a key handle for introducing chirality.

One promising avenue is the use of chiral Brønsted acids or dual photoredox and chiral Brønsted acid catalysis to facilitate enantioselective reactions. For instance, an enantioselective three-component radical reaction, similar to those used for quinolines and pyridines, could be adapted for this compound to produce valuable chiral γ-amino acid or 1,2-diamine derivatives. nih.gov Such strategies could open the door to novel chiral ligands, catalysts, and biologically active compounds that are currently inaccessible.

Furthermore, the synthesis of chiral amides and peptides using racemization-free coupling reagents is a rapidly advancing field. rsc.org Applying these methods to this compound could lead to the creation of novel peptide-based structures with unique conformational properties due to the halogen substituents. The development of such asymmetric syntheses will be critical for unlocking the potential of this compound in stereospecific applications. nih.gov

Development of Advanced Catalytic Systems for Enhanced Selectivity

The reactivity of the bromo and chloro substituents, as well as the amino groups, makes this compound a prime candidate for advanced catalytic transformations. Future research will likely focus on developing highly selective catalytic systems to functionalize this molecule in a controlled manner.

Palladium-catalyzed cross-coupling reactions are a powerful tool in organic synthesis, and their application to halogenated anilines is an active area of research. nih.govresearchwithrutgers.com For this compound, the development of palladium catalysts with tailored ligands will be crucial to achieve selective cross-coupling at either the bromo or chloro position. This would allow for the stepwise introduction of different functional groups, significantly expanding the diversity of accessible derivatives. The use of well-defined Pd(II)-NHC (N-heterocyclic carbene) precatalysts, which have shown high activity for various cross-coupling reactions, could be particularly beneficial. nih.govresearchwithrutgers.com

Another key area of development will be in the catalytic synthesis of benzimidazoles. The 1,2-diamine functionality is a direct precursor to the benzimidazole (B57391) core, a privileged scaffold in medicinal chemistry. Research into novel catalysts, such as those based on cobalt or other earth-abundant metals, for the dehydrogenative coupling of aromatic diamines with alcohols or aldehydes could provide more sustainable and efficient routes to a wide range of substituted benzimidazoles derived from this compound. acs.orgrsc.org

| Catalyst System | Potential Application for this compound | Desired Outcome |

| Palladium-NHC Complexes | Selective C-Br or C-Cl cross-coupling reactions. | Stepwise functionalization to build molecular complexity. |

| Cobalt-Pincer Complexes | Dehydrogenative coupling with alcohols to form benzimidazoles. | Efficient and sustainable synthesis of bioactive heterocycles. |

| Iridium Catalysts | Synthesis of substituted benzimidazoles. | Access to a diverse library of potential pharmaceutical agents. nih.gov |

| Nano-Fe2O3 Catalyst | Condensation with aldehydes in aqueous media. | Green synthesis of benzimidazole derivatives. nih.gov |

Integration with Flow Chemistry Methodologies

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. The integration of this compound into flow chemistry workflows is an emerging trend with the potential to revolutionize its use in the synthesis of pharmaceutical intermediates and other fine chemicals. rsc.orgbeilstein-journals.orgresearchgate.net

The synthesis of benzimidazoles from o-phenylenediamines is a reaction that is well-suited to flow chemistry. organic-chemistry.org By pumping streams of this compound and a suitable aldehyde or alcohol through a heated reactor containing a packed-bed catalyst, the corresponding benzimidazole derivative could be produced continuously and efficiently. This approach would also allow for the safe handling of potentially hazardous reagents and intermediates. Companies specializing in diamines and their derivatives are already exploring flow chemistry solutions for various applications. dacl.co.in

Furthermore, complex, multi-step syntheses involving this compound could be streamlined using telescoped flow reactors. This would involve the sequential transformation of the molecule in a continuous stream, eliminating the need for isolation and purification of intermediates. The application of computational fluid dynamics (CFD) can aid in the design and optimization of these continuous flow reactors, reducing the need for extensive experimentation. rsc.org

Multi-Omics Approaches in Biological Activity Profiling

To fully understand the biological significance and potential therapeutic applications of derivatives synthesized from this compound, future research will need to employ multi-omics approaches. These integrative analytical techniques, including metabolomics, proteomics, and transcriptomics, can provide a comprehensive picture of the cellular response to a given compound.

Given that the compound is a halogenated aromatic, understanding its metabolic fate is crucial. Metabolomic studies can identify the breakdown products of derivatives of this compound in biological systems, shedding light on their potential toxicity and mechanisms of action. nih.govepa.govepa.gov For instance, studies on the metabolism of other halogenated aromatic compounds have revealed complex pathways involving cytochrome P-450 enzymes. epa.gov

In the context of drug discovery, particularly for cancer therapeutics, multi-omics analysis can reveal how a drug candidate derived from this compound affects various cellular pathways. For example, integrative multi-omics has been used to identify metabolic vulnerabilities in different subtypes of thyroid cancer, providing a rationale for targeted therapies. elsevierpure.com A similar approach could be used to profile the activity of novel benzimidazoles or other heterocycles synthesized from this precursor, potentially identifying new drug targets and biomarkers.

Advanced Material Design and Characterization for Specific Functions

The unique electronic and structural properties imparted by the bromo and chloro substituents, combined with the polymerizable amino groups, make this compound an intriguing building block for advanced functional materials.

One area of significant potential is in the development of conductive polymers. Polyaniline and its derivatives are well-known conducting polymers, and research has shown that polymers derived from phenylenediamines also exhibit interesting electrical properties. tandfonline.comtandfonline.com The presence of halogen atoms in polymers derived from this compound could be used to fine-tune their conductivity, solubility, and thermal stability. These materials could find applications in sensors, electronic devices, and as anti-corrosion coatings. researchgate.netnih.gov

Furthermore, the incorporation of this halogenated diamine into aromatic polyamides (aramids) could lead to materials with enhanced flame retardancy and thermal stability. mdpi.com The design of functional materials is increasingly guided by computational methods, such as those used in the Materials Project, which can predict the properties of novel materials before they are synthesized. aiche.org By functionalizing materials like graphene with derivatives of this compound, it may be possible to create novel composites with tailored properties for applications such as microwave absorption. nih.gov

| Material Class | Potential Application | Key Feature from this compound |

| Conductive Polymers | Electronic sensors, anti-corrosion coatings. | Halogen substituents to tune electronic properties and solubility. |

| Aromatic Polyamides (Aramids) | Flame-retardant and high-performance fibers. | Bromo and chloro atoms for enhanced thermal stability. |

| Functionalized Graphene Composites | Microwave absorption, advanced electronics. | Hierarchical structures with tailored electromagnetic properties. |

| Porous Organic Polymers | Gas storage, catalysis. | Defined porous structure with functionalized surfaces. |

Q & A

Q. How can green chemistry principles be applied to improve the sustainability of this compound’s synthesis?

- Methodological Answer :

- Replace SnCl₂ with catalytic hydrogenation (Pd/C, H₂ gas) to reduce metal waste.

- Use bio-based solvents (e.g., cyclopentyl methyl ether) for extraction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.